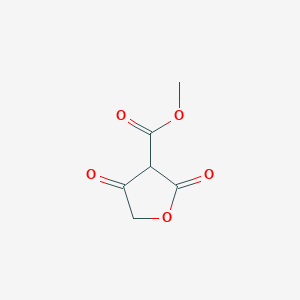

3-Methoxycarbonyl tetronic acid

Description

Contextual Significance of Tetronic Acids in Contemporary Chemical Research

Tetronic acids and their derivatives, including 3-Methoxycarbonyl tetronic acid, represent a significant class of heterocyclic compounds in modern chemical research. As versatile chemical building blocks, or synthons, they are extensively used in the synthesis of more complex heterocyclic molecules. guidechem.comnih.gov Their importance is underscored by their role as precursors in multicomponent reactions (MCRs), which are efficient processes for creating diverse chemical libraries. nih.gov

The tetronic acid motif, a 4-hydroxy-[5H]furan-2-one ring system, is a key structural feature in a multitude of natural products and pharmacologically active compounds. nih.govresearchgate.net This has made them a focal point for researchers in medicinal chemistry and drug discovery. nih.gov The interest in these compounds stems from the wide array of biological activities exhibited by their derivatives, including antibiotic, antiviral, antineoplastic, and anticoagulant effects. researchgate.net Furthermore, the unique electronic and structural properties of the tetronic acid core, particularly its ability to chelate metal ions, contribute to its biological functions and synthetic utility. researchgate.netnih.gov

Structural Classification and Nomenclature within the 4-Hydroxybutenolide Family

This compound belongs to the 4-hydroxybutenolide family. The core structure is a five-membered lactone (a cyclic ester) ring. The parent compound, tetronic acid, is systematically named 4-hydroxyfuran-2(5H)-one. wikipedia.org It exists as a mixture of tautomers, the keto form (tetrahydrofuran-2,4-dione) and the more stable enol form (4-hydroxyfuran-2(5H)-one). wikipedia.org

The nomenclature of its derivatives follows standard IUPAC rules. For the subject of this article, the "3-Methoxycarbonyl" prefix indicates the substitution of a methoxycarbonyl group (-COOCH₃) at the C3 position of the tetronic acid ring. An alternative synonym for this compound is 4-(methoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-ol. guidechem.com

Table 1: Structural and Chemical Identity of this compound and Related Compounds

| Compound Name | Parent Scaffold | IUPAC Name | CAS Number | Molecular Formula |

| This compound | Tetronic Acid | 4-(methoxycarbonyl)-5-oxo-2,5-dihydrofuran-3-ol | 78376-59-7 | C₆H₆O₅ |

| Tetronic acid | Tetronic Acid | 4-Hydroxyfuran-2(5H)-one | 4971-56-6 | C₄H₄O₃ |

| 3-Ethoxycarbonyl tetronic acid | Tetronic Acid | 3-(ethoxycarbonyl)-4-hydroxy-5H-furan-2-one | 6093-68-1 | C₇H₈O₅ |

Data sourced from various chemical databases and literature. guidechem.comresearchgate.netwikipedia.orgnih.gov

Prevalence and Structural Diversity in Naturally Occurring Products

The tetronic acid scaffold is a recurring motif in a vast number of natural products isolated from diverse sources such as fungi, bacteria, and marine organisms. researchgate.netresearchgate.net While this compound itself is primarily a synthetic building block, its core structure is central to many bioactive natural molecules.

Many of these natural products feature a 3-acyl group, which is critical for their biological activity. nih.gov This acyl group can be a simple chain or part of a more complex macrocyclic structure. The structural diversity is immense, ranging from simple linear tetronates to complex spirotetronate polyketides. researchgate.net This diversity arises from different biosynthetic pathways that modify the basic tetronic acid core.

Table 2: Examples of Naturally Occurring Tetronic Acid Derivatives

| Natural Product | Source Organism (Example) | Key Structural Feature |

| Ascorbic Acid (Vitamin C) | Various plants and animals | Dihydroxyfuranone ring (a related structure) |

| Penicillic Acid | Penicillium species (fungi) | Substituted tetronic acid |

| Vulpinic Acids | Lichens | 3-arylmethylidene tetronic acid |

| Tetronasin (B10859098) | Streptomyces species (bacteria) | Polyether ionophore with a 3-acyl tetronic acid moiety |

| RK-682 | Streptomyces species (bacteria) | 3-alkanoyl-5-hydroxymethyl tetronic acid |

This table presents a selection of well-known examples. researchgate.netwikipedia.orgrsc.org

Historical Development and Evolution of Research on Tetronic Acid Derivatives

Research into tetronic acid derivatives has a history spanning over a century, driven by the discovery of naturally occurring members with significant biological properties. nih.gov The isolation of the first tetronate polyketides in the 1930s marked an early milestone in this field. researchgate.net

The development of synthetic methodologies has been a central theme in the evolution of tetronic acid research. A significant advancement was the application of the Dieckmann cyclization for the construction of the tetronic acid ring, a method that remains a cornerstone for synthesizing 3-acyl derivatives. csic.es Early synthetic efforts focused on creating the basic scaffold, while later research shifted towards the stereoselective synthesis of complex natural products containing the tetronic acid motif, such as tetronasin. rsc.orgcsic.es

In recent years, research has focused on developing more efficient and environmentally benign synthetic methods, including multicomponent reactions and transition-metal-free transformations. nih.govrsc.org There is also a growing interest in understanding the role of 3-acyl tetronic acids as metal-binding agents and their implications for biological activity, highlighting a shift towards bioinorganic and medicinal chemistry applications. nih.gov The investigation into 3-carboxamide and 3-alkoxycarbonyl tetronic acid derivatives continues to expand, exploring their potential as inhibitors of various enzymes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxooxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-10-5(8)4-3(7)2-11-6(4)9/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAZGUKSJKVGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxycarbonyl Tetronic Acid and Analogs

Strategies for Construction of the Butenolide Core

The formation of the 2(5H)-furanone ring, also known as a butenolide, is the foundational step in the synthesis of 3-methoxycarbonyl tetronic acid. Various synthetic strategies have been developed to construct this heterocyclic core, ranging from classical cyclization reactions to modern catalytic methods.

Cyclization Reactions (e.g., Dieckmann Condensation, Lactonization)

Intramolecular cyclization reactions are a cornerstone in the synthesis of the tetronic acid framework. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a particularly effective method for forming the five-membered ring of the butenolide core. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.orgchemistrysteps.com This reaction typically involves the use of a strong base, such as sodium ethoxide or potassium tert-butoxide, to facilitate the cyclization of a suitably substituted diester. organic-chemistry.orgchemistrysteps.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. organic-chemistry.org

A notable advancement is the development of a one-pot tandem transesterification and Dieckmann cyclization process. This approach allows for the synthesis of various substituted tetronic acids from aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters in a single step, offering improved operational simplicity and yields.

Lactonization, the formation of a cyclic ester, provides another direct route to the butenolide core. This can be achieved through various methods, including the acid-catalyzed cyclization of γ-hydroxy-β-ketoesters or the intramolecular cyclization of unsaturated carboxylic acids. For instance, the treatment of diethyl α-(chloroacetyl)malonate with triethylamine has been shown to yield ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate, which can be readily converted to 3-ethoxycarbonyltetronic acid.

| Precursor | Reagents and Conditions | Product | Yield (%) |

| Diethyl adipate | 1. NaOEt, EtOH, reflux2. H₃O⁺ | Ethyl 2-oxocyclopentanecarboxylate | ~80 |

| Diethyl 3-methylheptanedioate | 1. NaOEt, EtOH, reflux2. H₃O⁺ | Mixture of two β-keto ester products | - |

| Alkyl arylacetates & hydroxyacetic acid esters | KOBuᵗ, DMF, room temperature, 2h | 3-Aryl tetronic acids | Up to 90 |

Cycloaddition Approaches for Ring System Formation

Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of cyclic systems, including the butenolide core and more complex polycyclic structures derived from it. The [2+2] photocycloaddition of tetronic acid esters and amides is a well-established technique for forming a cyclobutane ring, which can then be further manipulated. tum.deresearchgate.net These reactions are typically carried out by irradiation with UV light (e.g., at λ = 254 nm) and can be performed in either an intra- or intermolecular fashion. tum.deresearchgate.net The resulting polycyclic products can undergo subsequent ring-opening reactions to afford functionalized butenolide derivatives. researchgate.net

The versatility of this approach has been demonstrated in the synthesis of complex natural products, where the stereoselectivity of the photocycloaddition is a key advantage. researchgate.net The choice of solvent and the nature of the substituents on the tetronic acid can influence the diastereoselectivity of the reaction.

| Reactants | Reaction Type | Conditions | Product Type |

| Tetronic acid esters/amides with alkenes | Intermolecular [2+2] photocycloaddition | Irradiation at λ = 254 nm, diethyl ether | Bicyclic lactones |

| Tetronic acid esters with tethered alkenes | Intramolecular [2+2] photocycloaddition | Irradiation at λ = 254 nm, tert-butanol | Tri- or tetracyclic lactones |

| 2-(Alkenyloxy)cyclohex-2-enones | Enantioselective crossed [2+2] photocycloaddition | Chiral rhodium Lewis acid, visible light | Bridged cyclobutanes |

Oxidative Cyclization Protocols

Modern synthetic chemistry has seen a rise in the use of transition metal-catalyzed reactions, and oxidative cyclization has emerged as a highly efficient method for constructing butenolide rings. Palladium-catalyzed oxidative cyclizations, in particular, have been successfully employed in the synthesis of various furanones and butenolides. ucas.ac.cn These reactions can proceed through different mechanisms, including the cyclization of unsaturated carboxylic acids or the carbonylative cyclization of propargyl alcohols. researchgate.net

For example, a palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes with fluoroalkyl halides and water provides a one-step access to fluoroalkylated butenolides. acs.org Another approach involves the palladium(II)-mediated oxidative cyclization of α-hydroxyenones to yield furan-3(2H)-one derivatives. These methods often exhibit broad substrate scope and good functional group tolerance, making them attractive for the synthesis of complex molecules.

| Substrate | Catalyst/Reagents | Product Type |

| 2,3-Allenoic acids | Pd(II) catalyst | Substituted butenolides |

| 1,3-Enynes, fluoroalkyl halides, H₂O | Palladium catalyst | Fluoroalkylated butenolides |

| Propargyl alcohols, CO₂ | Palladium catalyst | Butenolides |

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis. The biosynthesis of many natural products containing the tetronic acid moiety involves enzymatic steps that can be harnessed for synthetic purposes. wiley-vch.de For instance, the biosynthesis of 3-acyl tetronic acids in some molds involves the enzymatic acylation of a γ-methyl tetronic acid derivative. wiley-vch.de

Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are key enzyme families involved in the biosynthesis of tetronic acid-containing natural products. wiley-vch.de These enzymatic pathways can be exploited to produce the butenolide core with high stereospecificity. While the direct enzymatic synthesis of this compound is not widely reported, the principles of biocatalysis can be applied to the synthesis of tetronic acid precursors, which can then be chemically converted to the desired product. The use of carboxylic acid reductase (CAR) enzymes, for example, can convert dicarboxylic acids to precursors suitable for cyclization.

Functionalization Strategies for Pre-formed Tetronic Acid Scaffolds

Once the tetronic acid core has been synthesized, the next critical step is the introduction of the methoxycarbonyl group at the C-3 position. This is typically achieved through C-acylation reactions.

C-Acylation Reactions for Introduction of the Methoxycarbonyl Group

The C-3 position of the tetronic acid ring is part of a β-keto lactone system, making the α-proton acidic and amenable to deprotonation followed by acylation. The direct acylation at the C-3 position of a 3-metallated tetronate derivative is a feasible and direct approach. core.ac.uk This process is generally more successful for 5-substituted tetronates, as unsubstituted tetronates can undergo preferential deprotonation at the C-5 position. core.ac.uk

To introduce the methoxycarbonyl group, a suitable methoxycarbonylating agent such as methyl chloroformate or dimethyl carbonate can be used. The reaction proceeds by first treating the pre-formed tetronic acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride to generate the enolate. This enolate then reacts with the electrophilic methoxycarbonylating agent to yield this compound. The choice of base and reaction conditions is critical to ensure selective C-acylation over O-acylation.

| Substrate | Base / Acylating Agent | Conditions | Product |

| Tetronic acid | 1. NaH or LDA2. Methyl chloroformate | Anhydrous THF, low temp. | This compound |

| Tetronic acid | 1. NaH or LDA2. Dimethyl carbonate | Anhydrous THF, low temp. | This compound |

| 5-Substituted tetronic acid | 1. Strong base2. Acid chloride | - | 3-Acyl-5-substituted tetronic acid |

Regioselective Alkylation and Arylation Methods (e.g., Selective O-alkylation)

The tetronic acid core possesses two primary sites for alkylation: the enolic oxygen at the C-4 position and the carbon atom at the C-3 position. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.

Selective O-alkylation is a crucial transformation for modifying the properties of this compound analogs. The enolic hydroxyl group at the C-4 position can be selectively targeted to introduce a variety of alkyl and aryl groups. A common strategy to achieve O-alkylation involves the use of a base to generate the enolate, followed by reaction with an electrophile. The choice of base and solvent system is critical in directing the reaction towards O-alkylation over the competing C-alkylation. For instance, the use of softer alkylating agents and polar aprotic solvents tends to favor O-alkylation.

One notable method for achieving selective O-alkylation is the Mitsunobu reaction. This reaction allows for the coupling of the tetronic acid with a wide range of alcohols under mild conditions. Another effective approach involves the use of Hendrickson's reagent (triphenylphosphine oxide and trifluoromethanesulfonic anhydride), which activates the tetronic acid for nucleophilic attack by an alcohol.

Arylation at the C-3 position of the tetronic acid ring has been successfully achieved through palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for introducing aromatic and heteroaromatic moieties, significantly expanding the structural diversity of accessible analogs.

The regioselectivity between C- and O-alkylation is a nuanced aspect of tetronic acid chemistry. The "Hard and Soft Acids and Bases" (HSAB) principle can be a useful guide in predicting the outcome. Generally, "hard" electrophiles tend to react at the "harder" oxygen atom (O-alkylation), while "softer" electrophiles favor reaction at the "softer" carbon atom (C-alkylation).

| Alkylation Method | Reagents | Position of Alkylation | Key Features |

| Standard Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | O- and/or C-Alkylation | Outcome depends on reaction conditions |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD) | O-Alkylation | Mild conditions, broad alcohol scope |

| Hendrickson's Reagent | Triphenylphosphine oxide, Triflic anhydride | O-Alkylation | High efficiency for O-alkylation |

Cross-Coupling Reactions (e.g., Suzuki Methodology)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to the functionalization of this compound has opened up new avenues for creating diverse analogs. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a prominent example, facilitating the introduction of aryl and vinyl groups at various positions of the tetronic acid scaffold. This reaction typically involves the coupling of an organoboron reagent with a halide or triflate under the catalysis of a palladium complex. For the synthesis of this compound analogs, this methodology can be employed to introduce substituents at the C-5 position or at a pre-functionalized C-3 position.

Another powerful cross-coupling reaction is the Sonogashira coupling , which allows for the introduction of alkyne moieties. This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-substituted tetronic acid derivatives can serve as versatile intermediates for further transformations.

The Heck reaction provides a means to introduce alkenyl substituents. This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less commonly reported for the direct functionalization of the tetronic acid core itself, it can be a valuable tool for modifying substituents attached to the ring.

These cross-coupling reactions are indispensable for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of analog libraries with diverse electronic and steric properties.

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent + Halide/Triflate | Palladium complex | C-C (sp², sp³) |

| Sonogashira | Terminal alkyne + Halide/Triflate | Palladium complex + Copper(I) | C-C (sp) |

| Heck | Alkene + Halide/Triflate | Palladium complex | C-C (sp²) |

Multicomponent Reaction (MCR) Approaches to Functionalized Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a time- and resource-saving manner. The use of tetronic acid and its derivatives as building blocks in MCRs has emerged as a powerful approach for the rapid construction of diverse and complex heterocyclic scaffolds. nih.gov

Several MCRs have been developed that incorporate the tetronic acid moiety. For instance, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea, known as the Biginelli reaction , can be adapted to utilize tetronic acid derivatives as the active methylene (B1212753) component. researchgate.netwikipedia.org This approach leads to the formation of dihydropyrimidinone-fused tetronic acid systems, which are of interest in medicinal chemistry.

Another important MCR is the Ugi reaction , a four-component condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. uomustansiriyah.edu.iqresearchgate.net While direct participation of the tetronic acid core in the main Ugi condensation is less common, derivatives of tetronic acid can be employed as one of the four components, leading to highly functionalized and peptide-like structures.

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, offers another avenue for the derivatization of tetronic acid analogs. researchgate.netnih.gov By using a tetronic acid derivative as the carboxylic acid component, α-acyloxy amides bearing the tetronic acid scaffold can be synthesized in a single step.

These MCR approaches provide a combinatorial-friendly platform for the synthesis of large libraries of functionalized this compound derivatives, facilitating the exploration of their structure-activity relationships.

| Multicomponent Reaction | Key Reactants | Resulting Scaffold |

| Biginelli-type Reaction | Aldehyde, Tetronic Acid Derivative, Urea/Thiourea | Dihydropyrimidinone-fused tetronic acids |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, Tetronic Acid Derivative | α-Aminoacyl amide derivatives of tetronic acid |

| Passerini-type Reaction | Carbonyl Compound, Isocyanide, Tetronic Acid Derivative | α-Acyloxy amide derivatives of tetronic acid |

Stereoselective Synthesis of Chiral this compound Analogues

The biological activity of many tetronic acid derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral this compound analogues is of paramount importance. These methods aim to control the absolute configuration of stereocenters within the molecule, particularly at the C-5 position.

One successful strategy involves the use of chiral pool synthesis , where readily available and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, are used to construct the chiral tetronic acid scaffold. uomustansiriyah.edu.iqacs.org For example, chiral α-hydroxy acids can be converted into the corresponding tetronic acid derivatives with retention of stereochemistry. The reaction of D-erythronolactone with methanesulfonyl chloride has been shown to unexpectedly yield tetronic acid, highlighting a potential route from a chiral starting material. nih.govrsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and it has been successfully applied to the enantioselective synthesis of tetronic acid derivatives. researchgate.net Chiral amines, such as proline and its derivatives, can catalyze aldol-type reactions to construct the tetronic acid ring with high enantioselectivity. For instance, an organocatalyzed aldol reaction between α-oxocarboxylic acids and aldehydes has been developed to produce isotetronic acids in good yields and enantioselectivities. researchgate.net

Furthermore, asymmetric metal catalysis can be employed to achieve stereocontrol. Chiral metal complexes can catalyze key bond-forming reactions, such as alkylations or conjugate additions, to introduce substituents in a stereodefined manner. The asymmetric synthesis of the 3-acyltetronic acid derivative RK-682, a potent protein tyrosine phosphatase inhibitor, highlights the importance and feasibility of such approaches. nih.gov

These stereoselective strategies are crucial for the synthesis of enantiomerically pure this compound analogs, enabling the investigation of their specific biological activities and the development of more potent and selective therapeutic agents.

| Stereoselective Approach | Principle | Key Reagents/Catalysts |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials | Amino acids, carbohydrates, hydroxy acids |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Proline and its derivatives |

| Asymmetric Metal Catalysis | Use of chiral metal-ligand complexes as catalysts | Chiral transition metal complexes |

Solid-Phase Synthesis (SPS) and Combinatorial Chemistry for Library Generation

Solid-phase synthesis (SPS) and combinatorial chemistry have become indispensable tools in modern drug discovery, allowing for the rapid generation of large libraries of compounds for high-throughput screening. The application of these techniques to the synthesis of this compound and its analogs has significantly accelerated the exploration of their chemical space and the identification of new bioactive molecules.

A key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be easily removed by washing the solid support to which the growing molecule is attached. ijpsonline.com For the solid-phase synthesis of tetronic acids, a suitable linker is required to attach the initial building block to the resin. A three-step solid-phase synthesis of functionalized tetronic acids has been reported, which utilizes an activated carbonate linker. researchgate.net This strategy allows for the convenient incorporation of starting materials and mild cleavage conditions to release the final products in satisfactory yields and purities. researchgate.net

Combinatorial chemistry, often coupled with SPS, enables the systematic and rapid synthesis of a large number of related compounds, or a "library." wikipedia.org By varying the building blocks at different positions of the this compound scaffold, diverse libraries can be generated. For example, by using a range of aldehydes, amines, and isocyanides in a solid-phase Ugi-type reaction with a resin-bound tetronic acid derivative, a vast number of unique analogs can be synthesized.

The development of solid-phase methodologies for the synthesis of this compound libraries provides a powerful platform for the discovery of new lead compounds with potential therapeutic applications. The ability to rapidly generate and screen these libraries significantly enhances the efficiency of the drug discovery process.

| Technique | Description | Advantages |

| Solid-Phase Synthesis (SPS) | Synthesis of molecules on an insoluble solid support. | Simplified purification, potential for automation. |

| Combinatorial Chemistry | Systematic and rapid synthesis of a large number of related compounds (a library). | Rapid exploration of chemical space, efficient lead discovery. |

Development of Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. The development of sustainable and eco-friendly protocols for the synthesis of this compound and its analogs is an active area of research.

One key aspect of green chemistry is the use of environmentally benign solvents . Researchers are exploring the use of water, ionic liquids, or solvent-free conditions to replace traditional volatile organic solvents. For example, multicomponent reactions for the synthesis of tetronic acid derivatives have been successfully carried out in aqueous media, reducing the environmental footprint of the synthesis. nih.gov

Another important principle is the use of catalysis to improve reaction efficiency and reduce waste. The development of highly active and recyclable catalysts for the key bond-forming reactions in the synthesis of tetronic acids is a major focus. This includes the design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Atom economy is another central concept in green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation.

Furthermore, the use of renewable feedstocks is being explored as an alternative to petroleum-based starting materials. For instance, the synthesis of furan-based compounds from biomass-derived sugars is a promising green approach that could be adapted for the synthesis of the tetronic acid core. rsc.org

The integration of green chemistry principles into the synthesis of this compound and its analogs is not only environmentally responsible but also often leads to more efficient and cost-effective processes.

| Green Chemistry Principle | Application in Tetronic Acid Synthesis |

| Use of Green Solvents | Reactions in water, ionic liquids, or under solvent-free conditions. |

| Catalysis | Development of recyclable and highly efficient catalysts. |

| Atom Economy | Utilization of multicomponent reactions. |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxycarbonyl Tetronic Acid Systems

Tautomerism and Isomerization Equilibria

Like other 3-acyl tetronic acids, 3-methoxycarbonyl tetronic acid exists as a mixture of several tautomeric forms in equilibrium. This behavior is central to its reactivity and is primarily driven by the migration of a proton between oxygen and carbon atoms within the tricarbonyl system.

Exploration of Keto-Enol Tautomeric Forms

The structure of this compound allows for the formation of multiple keto-enol tautomers. The core of this tautomerism involves the 1,3-dicarbonyl-like arrangement of the ester carbonyl, the ring carbonyl, and the enolic hydroxyl group. The primary equilibrium is between the diketo form and several enol variants.

Four principal tautomeric forms are considered, analogous to those identified for the closely related 3-acetyl tetronic acid. southampton.ac.uk These forms arise from the enolization of either the ring carbonyl or the exocyclic ester carbonyl group, leading to what can be described as "internal" and "external" enol tautomers. Intramolecular hydrogen bonding plays a crucial role in stabilizing these enolic structures.

Tautomer A & B (Internal Enols): In these forms, the enolic hydroxyl is part of the furanone ring, and it forms a hydrogen bond with the exocyclic ester carbonyl oxygen. They are interconverted by a rapid intramolecular proton transfer.

Tautomer C & D (External Enols): Here, the enol is formed from the exocyclic methoxycarbonyl group, creating a C=C double bond outside the ring. The enolic hydroxyl hydrogen-bonds to the ring carbonyl oxygen. These are also in rapid equilibrium.

The interconversion between the (A, B) pair and the (C, D) pair is a slower process and can often be observed as distinct species by spectroscopic methods. psu.edu

Spectroscopic Elucidation of Tautomeric Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the tautomeric equilibria of 3-acyl tetronic acids in solution. capes.gov.br In nonpolar solvents like deuteriochloroform (CDCl₃), the presence of more than one tautomer is readily observed. southampton.ac.uk

The interconversion between the "internal" tautomers (A and B) and between the "external" tautomers (C and D) is typically fast on the NMR timescale. This results in averaged signals for each pair. However, the equilibrium between the internal pair and the external pair is slower, often allowing for the observation of two distinct sets of peaks in ¹H and ¹³C NMR spectra. psu.edu The relative integration of these signals provides a quantitative measure of the tautomeric population under specific solvent and temperature conditions.

Infrared (IR) spectroscopy also provides evidence of tautomerism. The presence of strong absorption bands corresponding to both carbonyl (C=O) and hydroxyl (O-H) stretching vibrations, often broadened by intramolecular hydrogen bonding, confirms the existence of enol forms. researchgate.net The position and intensity of the C=O stretching bands can help distinguish between different tautomers, as the effective bond order changes depending on whether a carbonyl group is involved in hydrogen bonding or conjugation. ekb.eg

Computational Studies on Tautomeric Stability and Interconversion Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, has provided deep insights into the stability and interconversion of tetronic acid tautomers. Studies on the analogous 3-acetyl tetronic acid have shown that the enol forms are significantly more stable than the pure diketo form. southampton.ac.uk

Calculations reveal that the tautomers where the enolic hydroxyl group is hydrogen-bonded to a carbonyl oxygen are the most stable. The relative energies of the different tautomers and the transition states connecting them can be calculated, mapping out the entire reaction mechanism for tautomerization in a vacuum or aprotic solvents. southampton.ac.uk These studies show that the energy barrier for the interconversion of internal tautomers (e.g., A and B) is very low, confirming the rapid equilibrium observed in NMR. The barrier between the internal and external sets of tautomers is higher, consistent with a slower exchange rate. southampton.ac.uk

The most favorable pathway for interconversion between the major enol forms and the minor keto forms proceeds through specific transition states that balance electronic requirements and steric strain. southampton.ac.uk

Table 1: Calculated Relative Energies of 3-Acetyl Tetronic Acid Tautomers (Analogues for this compound) Data adapted from a DFT study on 3-acetyl tetronic acid, which serves as a close model for this compound. southampton.ac.uk

| Tautomer/Rotamer | Description | Relative Energy (kJ/mol) |

| b | Internal Enol | 0.0 |

| d | External Enol | 2.1 |

| a | Internal Enol | 22.2 |

| c | External Enol | 23.9 |

| r2 | Diketo Rotamer | 25.1 |

| r1 | Diketo Rotamer | 33.5 |

| r3 | Diketo Rotamer | 35.2 |

Note: The labels correspond to the tautomer structures described in the cited literature. Tautomers 'b' and 'd' are the most stable forms.

Reaction Mechanisms in Derivatization Pathways

The rich functionality of the this compound core allows for a variety of derivatization reactions. The reaction mechanisms are typically governed by the nucleophilic character of the enolate form or the electrophilic nature of the carbonyl carbons. Key synthetic transformations include condensations and additions that build upon the tetronic acid scaffold.

For instance, in multicomponent reactions, the tetronic acid can act as the acidic methylene (B1212753) component. A common mechanistic pathway involves an initial Knoevenagel condensation. In this step, a base catalyzes the condensation of the tetronic acid with an aldehyde or ketone. This is followed by a subsequent reaction, such as a Michael addition, where a nucleophile attacks the newly formed α,β-unsaturated system. The final steps often involve cyclization and tautomerization to yield complex heterocyclic products.

Nucleophilic and Electrophilic Reactivity Profiles of the Tetronic Acid Core

The chemical reactivity of this compound is distinctly dualistic, possessing both nucleophilic and electrophilic centers.

Nucleophilic Reactivity: The most significant nucleophilic character arises from the deprotonated form of the molecule, the enolate. The negative charge on the enolate is delocalized over the tricarbonyl system, but the α-carbon (C3) remains a potent nucleophilic site. This enolate readily attacks a wide range of electrophiles, including alkyl halides, acyl chlorides, and aldehydes. This reactivity is the basis for many C-C bond-forming reactions used to functionalize the tetronic acid ring.

Electrophilic Reactivity: The molecule also features multiple electrophilic sites. The carbonyl carbons of the lactone (C2 and C4) and the ester group are susceptible to attack by nucleophiles. Strong nucleophiles can lead to ring-opening of the lactone or transesterification of the methoxycarbonyl group. The C=C double bond present in the enol tautomers can also be electrophilic, particularly when activated, making it susceptible to conjugate addition by soft nucleophiles.

Acidic Properties and Protonation/Deprotonation Studies

The presence of a methine carbon (C3) connected to three electron-withdrawing carbonyl groups makes this compound a notably strong organic acid.

3-Acyl tetronic acids are reported to have pKa values of 3.0 or lower, and some specific derivatives can have a pKa as low as 1.8. southampton.ac.ukrsc.org This strong acidity means that under physiological pH, and in the presence of even mild bases, the molecule will exist predominantly in its deprotonated, anionic (enolate) form. rsc.org

Deprotonation: The deprotonation occurs at the enolic hydroxyl group, which is the most acidic proton. The resulting enolate anion is extensively stabilized by resonance, with the negative charge delocalized across the O=C-C=C-O system and onto the exocyclic carbonyl oxygen. This high degree of stabilization of the conjugate base is the primary reason for the compound's strong acidity. libretexts.org

Protonation: The protonation of the enolate is a key step in many of its reactions. While the negative charge is distributed, kinetic protonation often occurs at the oxygen atom, which bears a significant portion of the negative charge. However, the thermodynamic product is the more stable C-protonated keto form, or more accurately, the enol tautomers. stackexchange.com The site of protonation can be influenced by the nature of the proton source and the reaction conditions. nih.govcaltech.edu The rapid equilibrium between the enolate and its various protonated tautomers is fundamental to its role as a versatile synthetic intermediate. stackexchange.com

Coordination Chemistry of 3 Methoxycarbonyl Tetronic Acid and Its Metal Complexes

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with tetronic acid derivatives typically involves the reaction of the tetronic acid ligand with a metal salt, often an acetate (B1210297) or a chloride, in a suitable solvent. nih.govnih.gov The resulting complexes can be characterized by various spectroscopic and analytical techniques.

Zinc(II) Complexes of 3-Methoxycarbonyl Tetronic Acid Derivatives

The synthesis and characterization of two novel zinc(II) complexes with 3-methoxycarbonyl-5-phenyl tetronic acid (LH) have been reported. researchgate.net These complexes, with the empirical formulas [Zn(L-H)₂(H₂O)₂] (1) and [Zn(L-H)₂(H₂O)(MeOH)]H₂O (2), were found within the same crystal. researchgate.net In these structures, the zinc ions are coordinated by the alkoxide and carbonyl groups of the ligand. researchgate.net The coordination of the ligand to the zinc ion was confirmed by ¹H NMR and X-ray crystallographic studies. researchgate.net

| Compound | Formula | Crystal System |

| 1 | [Zn(L-H)₂(H₂O)₂] | Monoclinic |

| 2 | [Zn(L-H)₂(H₂O)(MeOH)]H₂O | Monoclinic |

Table 1: Crystalline data for Zinc(II) complexes of 3-methoxycarbonyl-5-phenyl tetronic acid. researchgate.net

Copper(II) and Cobalt(II) Coordination Compounds

The coordination behavior of 3-ethoxycarbonyltetronic acid, a close analog of this compound, with copper(II) and cobalt(II) has been investigated. nih.govnih.gov The complexation reactions were carried out using metal acetates and chlorides. nih.govnih.gov The resulting complexes were studied using EPR spectroscopy and magnetic susceptibility measurements to propose a preliminary coordination mode of the ligand. nih.govnih.gov For dinuclear Cu(II) systems, the population of an S = 1 triplet state is a characteristic feature observed in EPR spectroscopy. nih.gov

Platinum(II) and Palladium(II) Tetronate Complexes

The coordination chemistry of tetronic acids extends to platinum group metals. Processes for the synthesis of a Pt(II) complex with a 3-acetyl tetronic acid and Pd(II) complexes involving tetronic acid derivatives have been reported, indicating the versatility of tetronic acids as ligands for a range of transition metals. nih.gov

Structural Analysis of Coordination Compounds via X-ray Crystallography and Spectroscopic Methods (e.g., NMR, IR, EPR)

The definitive structures of metal-tetronate complexes are often elucidated using single-crystal X-ray diffraction. For the zinc(II) complexes of 3-methoxycarbonyl-5-phenyl tetronic acid, X-ray crystallography revealed the precise coordination environment around the zinc center, including the bond lengths and angles of the chelate ring. researchgate.net

Spectroscopic methods are crucial for characterizing these complexes.

NMR Spectroscopy: ¹H NMR studies of the zinc(II) complexes indicated that the zinc ions bind through the alkoxide and carbonyl groups of the ligand. researchgate.net

IR Spectroscopy: Infrared spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the C=O and C-O bonds of the tetronic acid ligand upon complexation.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum of a dinuclear Cu(II) complex with a tetronic acid derivative showed signals indicative of a triplet state (S=1), which is characteristic of two interacting Cu(II) ions. nih.gov

| Spectroscopic Method | Information Obtained | Reference |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | researchgate.net |

| ¹H NMR | Confirmation of ligand binding sites. | researchgate.net |

| IR Spectroscopy | Changes in vibrational frequencies of functional groups upon coordination. | |

| EPR Spectroscopy | Information on the electronic structure of paramagnetic metal centers, such as Cu(II). | nih.gov |

Table 2: Spectroscopic methods for the characterization of metal-tetronate complexes.

Applications in Organometallic Chemistry and Catalysis

The unique structural features of this compound, particularly its β-keto-enol tautomerism and the presence of multiple coordination sites, make it a versatile ligand in organometallic chemistry. This versatility extends to its utility in various catalytic processes, where its metal complexes can act as active catalysts or intermediates.

Coordination Chemistry and Organometallic Synthesis

The coordination behavior of this compound is primarily dictated by its ability to act as a bidentate ligand. The deprotonated enolate form of the molecule can chelate to a metal center through the enolic oxygen and the carbonyl oxygen of the ester group. This has been demonstrated in studies with the closely related 3-ethoxycarbonyl tetronic acid, which has been shown to form stable complexes with a range of transition metals. nih.govnih.gov

For instance, research on 3-ethoxycarbonyltetronic acid has shown its ability to form well-defined complexes with copper(II) and cobalt(II) ions. nih.govnih.gov In these complexes, the ligand coordinates to the metal center, influencing the geometry and electronic properties of the resulting organometallic compound. It is reasonable to infer that this compound would exhibit similar coordination behavior, forming complexes with various metals that could be of interest for further applications.

The synthesis of organometallic complexes of this compound can be achieved through the reaction of the acid with a suitable metal salt in the presence of a base to facilitate deprotonation. The resulting complexes can serve as precursors for more elaborate organometallic structures or be directly utilized in catalytic applications.

Catalytic Applications

The catalytic potential of this compound and its metal complexes is an area of growing interest. The broader class of tetronic acids has been employed in a variety of catalytic transformations, often leveraging the ability of the tetronic acid moiety to act as a ligand or a precursor to a catalytically active species. nih.govsemanticscholar.org

One notable application is in palladium-catalyzed cross-coupling reactions. For example, a palladium(0) catalyst has been successfully used in the acylation of 3-stannyl tetronates to produce 3-acyl tetronic acids, demonstrating the utility of this catalytic system in the synthesis of complex tetronic acid derivatives. researchgate.net This suggests that this compound could be modified and employed in similar palladium-catalyzed transformations.

Furthermore, metal complexes of tetronic acid derivatives are being explored in various catalytic reactions, including asymmetric synthesis. rsc.org The chiral environment that can be created around a metal center by a suitably modified tetronic acid ligand can be exploited to control the stereochemical outcome of a reaction. While specific examples involving this compound are not abundant in the literature, the principle has been established with other tetronic acid derivatives.

The use of tetronic acid as a synthon in multicomponent reactions, often catalyzed by metals or organocatalysts, further highlights its importance in catalysis. nih.govsemanticscholar.org These reactions allow for the efficient construction of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and materials science.

Below is a table summarizing the potential catalytic applications of this compound and its derivatives based on the broader understanding of tetronic acid chemistry.

| Catalytic Reaction Type | Metal/Catalyst | Role of Tetronic Acid Derivative | Potential Product | Reference |

| Cross-Coupling (Acylation) | Palladium(0) | Substrate (as a 3-stannyl derivative) | 3-Acyl Tetronic Acids | researchgate.net |

| Asymmetric Synthesis | Chiral Metal Complexes | Chiral Ligand | Enantioenriched Products | rsc.org |

| Multicomponent Reactions | Various (e.g., InCl3, organocatalysts) | Synthon/Building Block | Complex Heterocycles | nih.govsemanticscholar.org |

Applications of 3 Methoxycarbonyl Tetronic Acid in Advanced Organic Synthesis

Utilization as Precursors for Substituted Furans and Butenolides

The inherent structure of 3-methoxycarbonyl tetronic acid positions it as a premier starting material for the synthesis of substituted furans and butenolides. Tetronic acids are a subclass of β-hydroxy butenolides, and their derivatives are pivotal in constructing these five-membered heterocyclic rings. wikipedia.orgresearchgate.net The reactivity of the tetronic acid core allows for various synthetic transformations to yield a diverse range of these compounds.

One common strategy involves the functionalization of the pre-existing tetronic acid core through intermolecular reactions. nih.gov For instance, the C3 position of the tetronic acid ring is particularly reactive and can undergo alkylation, arylation, and olefination reactions to introduce a wide variety of substituents. arabjchem.org Organocatalytic methods, such as the reaction of tetronic acid with aldehydes and a Hantzsch ester under proline catalysis, can efficiently yield 3-alkylated tetronic acids. fishersci.com These alkylated derivatives are potent precursors for the enantioselective synthesis of α-substituted butenolide natural products through subsequent chemical transformations. fishersci.com

Furthermore, the synthesis of substituted furans can be achieved from tetronic acid derivatives through various cyclization and rearrangement reactions. While direct routes from this compound are specific, general methodologies for furan (B31954) synthesis often involve the construction of the furan ring from acyclic precursors that can be derived from tetronic acid. rsc.orgnih.gov

The table below summarizes key reaction types for the synthesis of furan and butenolide derivatives starting from tetronic acid precursors.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| C3-Alkylation | Aldehydes, Hantzsch ester, Proline catalyst | 3-Alkyl-tetronic acids (Butenolide precursors) | fishersci.com |

| Dieckmann Cyclization | Base-promoted intramolecular cyclization of α-hydroxy ester acetoacetates | Substituted Tetronic Acids (Butenolides) | csic.esresearchgate.net |

| Cross-Coupling | Arylboronic acids, Palladium catalyst | C3-Aryl-2(5H)-furanones | arabjchem.org |

| Knoevenagel Condensation | Aldehydes, base catalyst | Benzylidene-2,4-furanones | wikipedia.orgsemanticscholar.org |

Strategic Building Blocks for Complex Heterocyclic Architectures (e.g., Furo[3,4-b]quinolin-1-one)

The utility of this compound extends significantly to its role as a strategic building block for constructing complex, fused heterocyclic systems. Its ability to participate in multicomponent reactions (MCRs) makes it particularly valuable for the efficient, one-pot synthesis of diverse molecular scaffolds. wikipedia.orgnih.gov

A prominent example is the synthesis of furo[3,4-b]quinolin-1,5,10(3H)-triones . These complex structures can be assembled through a sequential reaction involving a Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation, starting from tetronic acid, an aromatic aldehyde, and another component like 1,4-naphthoquinone. wikipedia.org

Similarly, other intricate heterocyclic architectures are accessible using tetronic acid as a key precursor. Research has demonstrated its application in the synthesis of:

Dihydroquinoline lactone derivatives : Synthesized through a reaction of tetronic acids, aryl anilines, and aromatic aldehydes. nih.govrsc.org

Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines : Formed via a three-component condensation of tetronic acid, a substituted benzaldehyde (B42025), and uracil. wikipedia.orgnih.gov

Furo[3,4-b]chromenes : Prepared using a multicomponent reaction involving tetronic acid, aldehydes, and dimedone, often with an environmentally friendly catalyst. wikipedia.orgnih.gov

These MCR strategies highlight the efficiency and atom economy of using tetronic acid derivatives to rapidly build molecular complexity, which is highly advantageous in medicinal chemistry and drug discovery. nih.gov

The following table outlines representative examples of complex heterocyclic systems synthesized from tetronic acid.

| Heterocyclic System | Synthetic Strategy | Key Reactants | Reference |

| Furo[3,4-b]quinoline-1,5,10(3H)-triones | Four-component reaction | Tetronic acid, substituted benzaldehydes, 1,4-naphthoquinone, amine | wikipedia.org |

| Dihydroquinoline lactones | Three-component reaction | Tetronic acid, aryl anilines, aromatic aldehydes | nih.govrsc.org |

| Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidines | Three-component condensation | Tetronic acid, benzaldehyde derivatives, uracil | wikipedia.orgnih.gov |

| Furo[3,4-b]chromenes | One-pot multicomponent reaction | Tetronic acid, substituted aldehydes, dimedone | wikipedia.orgnih.gov |

Design and Total Synthesis of Natural Product Analogues Incorporating the Tetronic Acid Moiety

The tetronic acid scaffold is a recurring structural motif in a vast number of natural products exhibiting a wide range of biological activities. wikipedia.orgnih.gov Consequently, this compound and its parent compound are invaluable starting points for the total synthesis and design of natural product analogues. Synthetic chemists employ two primary strategies: the functionalization of a pre-existing tetronic acid core or the de novo construction of the ring system as part of the synthetic sequence. nih.gov

The Dieckmann condensation is a classic and powerful method for constructing the tetronic acid ring, particularly in the synthesis of complex natural products like the antibiotic tetronasin (B10859098). csic.es This intramolecular cyclization of suitable β-keto ester intermediates effectively installs the core ring structure. csic.es One-pot tandem procedures involving transesterification and Dieckmann cyclization have further streamlined the synthesis of substituted tetronic acids from simpler esters. researchgate.netorganic-chemistry.org

A notable example of its application is in the enantioselective synthesis of (+)-ancepsenolide , a butenolide acetogenin. The synthesis begins with commercially available tetronic acid, which is alkylated to create a key intermediate, demonstrating an efficient pathway to this class of natural products. fishersci.com The synthesis of analogues of other natural products, such as the antibiotic polyether ionophore tetronasin and the CCK receptor antagonist tetronothiodin, also relies on the strategic formation of the tetronic acid core. csic.es

Role in the Synthesis of Related Ring Systems (e.g., Thiotetronic Acid Systems)

The versatility of the tetronic acid framework extends to its use as a precursor for related heterocyclic systems, most notably thiotetronic acids (4-hydroxy-3-thiophen-2(5H)-ones). These sulfur-containing analogues often exhibit interesting biological properties, including antibiotic activity. researchgate.netnih.gov

The synthesis of thiotetronic acid derivatives often parallels the strategies used for their oxygen-containing counterparts. A key example is the synthesis of analogues of thiolactomycin (B1682310) , a thiotetronic acid natural product known to be a fatty acid synthase inhibitor. nih.govresearchgate.netnih.gov Research has focused on the synthesis of 3-acetyl analogues of thiolactomycin and other semisynthetic derivatives to explore their structure-activity relationships against various pathogens. researchgate.netnih.gov While the biosynthetic pathways often involve cysteine as the sulfur source, nih.gov chemical synthesis provides access to a broader range of analogues not found in nature. The synthesis of these novel thiotetromycin (B14412991) derivatives, which differ in the alkyl substituent at the 5-position, has been undertaken to investigate their antibacterial activities. rsc.org

Intermediate in the Production of Fine Chemicals and Specialized Polymers

Beyond its role in complex heterocyclic synthesis, this compound and its parent compound serve as intermediates in the production of valuable fine chemicals. A significant application in this area is the synthesis of certain pesticides. wikipedia.org The tetronic acid structure forms the core of a class of modern insecticides and acaricides that act by inhibiting acetyl-CoA carboxylase in lipid biosynthesis. uct.cl

Prominent examples of such agrochemicals include spirodiclofen and spiromesifen . wikipedia.org The synthesis of these complex spirocyclic molecules relies on the tetronic acid scaffold as the central building block. Patents have been filed for novel tetronic acid derivatives with insecticidal and acaricidal activity, highlighting the ongoing commercial interest in this class of compounds for crop protection. google.com These derivatives often feature novel molecular structures designed to combat pests with high drug resistance. google.com

While the application of this compound in the synthesis of specialized polymers is not extensively documented in the literature, its role as a precursor to highly functionalized fine chemicals is well-established.

Bio Inspired Research and Structure Activity Relationship Sar Studies of 3 Methoxycarbonyl Tetronic Acid Derivatives

Exploration of Tetronic Acid Scaffolds in Designing Biologically Relevant Molecules

The tetronic acid scaffold is a recurring motif in a multitude of natural products and serves as a valuable building block in synthetic chemistry for the creation of biologically active molecules. nih.gov This versatile chemical framework is at the core of numerous compounds exhibiting a wide array of biological and metabolic activities. nih.gov Researchers have successfully utilized tetronic acid and its derivatives to develop agents with anti-inflammatory, anticancer, anti-HIV-1 protease, antiepileptic, antibiotic, antifungal, anticoagulant, antibacterial, analgesic, and insecticidal properties. nih.gov

The inherent reactivity of the tetronic acid nucleus, characterized by its dicarbonyl groups, makes it an excellent starting material for the synthesis of complex heterocyclic frameworks through multicomponent reactions (MCRs). nih.gov This synthetic versatility has allowed for the creation of diverse molecular architectures with significant potential in both the pharmaceutical and biological fields. nih.gov For instance, tetronic acid derivatives have been instrumental in the synthesis of various heterocyclic systems, including furo[3,4-b]chromenes and dihydroquinoline lactones. nih.gov

The broad spectrum of biological activities associated with the tetronic acid scaffold has spurred significant interest in its application in drug design and discovery. mdpi.com The ability to modify the core structure at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the development of novel therapeutic agents. The structural diversity and versatility of heterocycles derived from tetronic acid make them valuable building blocks in the design of innovative therapies. mdpi.com

Structure-Function Correlations in Enzyme Modulation Investigations

A significant area of research for tetronic acid derivatives has been their role as enzyme modulators. The 3-acylated tetronic acids, in particular, are characterized by a low pKa, meaning they are likely to be deprotonated under physiological conditions, and their structure makes them excellent chelators of metallic cations, which can be crucial for their biological activity. nih.gov

The investigation of biscoumarin derivatives, which can be considered dimeric forms of coumarin (B35378) with structural similarities to certain tetronic acid derivatives, has provided insights into enzyme inhibition. These compounds have been studied for their inhibitory effects on a variety of enzymes, including urease, aromatase, and various glucosidases. nih.gov The structure-activity relationship (SAR) studies of these compounds reveal that the nature and position of substituents on the core scaffold play a critical role in their inhibitory potency. nih.gov

In the context of coumarin-based inhibitors, SAR studies have demonstrated that specific substitutions can lead to potent and selective enzyme inhibition. For example, in the development of steroid sulfatase (STS) inhibitors, tricyclic and tetracyclic coumarin-based derivatives have been explored, with specific substitutions leading to highly potent irreversible inhibitors. nih.gov Similarly, SAR studies on quinazolinone derivatives as cyclin-dependent kinase 9 (CDK9) inhibitors have shown that modifications at different positions of the quinazolinone ring significantly impact inhibitory activity. mdpi.com

Interactive Table: Structure-Activity Relationship of Selected Enzyme Inhibitors with Related Scaffolds.

Development of Agrochemical Research Leads (e.g., acetyl CoA carboxylase inhibition research)

Tetronic and tetramic acid derivatives have emerged as a significant class of pesticides with a flexible mode of action. uct.cluct.cl These compounds act as potent inhibitors of acetyl-CoA carboxylase (ACC), an essential enzyme in lipid biosynthesis. uct.cluct.clresearchgate.net By disrupting this crucial metabolic pathway, these derivatives effectively control a range of agricultural pests, particularly mites and whiteflies. uct.clresearchgate.net

Several commercially successful pesticides are based on the tetronic acid scaffold. Spirodiclofen and Spiromesifen are notable examples of tetronic acid derivatives that function as acaricides by inhibiting ACC. uct.cluct.cl Spirodiclofen is used to control mites and San Jose scale on various fruit crops, while Spiromesifen is active against mites and whiteflies. uct.cl The development of these compounds highlights the success of targeting ACC for pest management. researchgate.net

Research in this area has led to the development of a pipeline of novel ACC inhibitors. The aryl-KTE (keto-enol tautomers) class of ACC-inhibiting herbicides, which share structural similarities with tetronic acid derivatives, has been optimized for crop selectivity, demonstrating the ongoing innovation in this field. nih.gov The continued exploration of tetronic acid derivatives as ACC inhibitors holds promise for the discovery of new and effective crop protection agents. researchgate.netelsevierpure.com

Interactive Table: Tetronic Acid Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors in Agrochemicals.

Investigations into Plant Growth Regulation by Tetronic Acid Derivatives

The influence of tetronic acid derivatives on plant growth has been a subject of scientific investigation. Early research dating back to 1951 reported that several tetronic acid derivatives could inhibit chlorophyll (B73375) and regulate plant growth. nih.gov This initial finding suggested the potential of this class of compounds to modulate plant physiological processes.

Plant growth regulators are crucial for controlling various aspects of plant development, including cell division, elongation, flowering, and fruiting. byjus.combiotrend.com They are broadly classified as promoters or inhibitors. byjus.combiotrend.com While the major classes of plant hormones include auxins, gibberellins, cytokinins, abscisic acid, and ethylene, research continues to identify new compounds with plant growth regulating activities. tcichemicals.comoregonstate.edu

More recent research has focused on other furanone derivatives, which share a core structure with tetronic acids, as plant growth regulators. For example, karrikins, a class of butenolide compounds found in smoke, are potent germination promoters. uochb.cz Conversely, 3,4,5-trimethylfuran-2(5H)-one (TMB), also found in smoke, acts as a germination inhibitor. uochb.cz The study of these and other related compounds provides a framework for understanding how synthetic derivatives, including those of tetronic acid, might be designed to influence plant growth and development for agricultural applications. The structure-activity relationship studies in this area aim to identify the most active candidates for use as molecular probes to further investigate their mode of action. uochb.cz

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex 3-Methoxycarbonyl Tetronic Acid Architectures

The synthesis of tetronic acid derivatives has evolved significantly, with multicomponent reactions (MCRs) and domino reactions emerging as powerful tools for constructing complex molecular frameworks. nih.govsemanticscholar.orgscienceopen.comcsic.es These strategies offer numerous advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular structures from simple starting materials. nih.gov Future research will likely focus on expanding the scope of these reactions to create even more intricate and functionally diverse architectures based on the this compound core.

One promising approach involves the use of tetronic acid as a versatile synthon in one-pot protocols to synthesize a variety of heterocyclic molecules. nih.govsemanticscholar.org For instance, researchers have successfully employed tetronic acid in catalyst-free multicomponent reactions to obtain complex fused heterocyclic systems. nih.gov Further exploration of different catalysts and reaction conditions will undoubtedly lead to the discovery of novel transformations and the synthesis of previously inaccessible molecular scaffolds. The development of stereoselective synthetic methods will also be a critical area of focus, enabling the preparation of enantiomerically pure this compound derivatives for applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation and Prediction of Reactivity

A deep understanding of the structure, reactivity, and electronic properties of this compound is fundamental to its rational application. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), and mass spectrometry, will continue to play a crucial role in characterizing novel derivatives and their reaction intermediates. nih.govresearchgate.netchemicalbook.comchemicalbook.com While specific comprehensive spectroscopic data for this compound is not extensively compiled in single sources, data for the closely related 3-ethoxycarbonyltetronic acid and other derivatives provide valuable insights into the expected spectral features. nih.govresearchgate.net

Table 1: General Spectroscopic Data for Tetronic Acid Derivatives

| Spectroscopic Technique | General Observations for Tetronic Acid Derivatives |

| ¹H NMR | Signals corresponding to the methoxycarbonyl group protons and the protons on the furanone ring are expected. The chemical shifts will be influenced by the substitution pattern on the ring. |

| ¹³C NMR | Characteristic signals for the carbonyl carbons of the lactone and the ester, as well as the sp² and sp³ carbons of the furanone ring, would be observed. |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the lactone and ester groups are anticipated. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be used to confirm the molecular weight and structure of the compound. |

Computational chemistry is set to become an increasingly indispensable tool for elucidating reaction mechanisms and predicting the reactivity of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations, for example, can provide valuable information about the electronic structure, bond energies, and transition states of reactions involving this scaffold. Such computational insights can guide the design of new synthetic strategies and help in understanding the factors that govern the selectivity of reactions. By combining experimental and computational approaches, a more complete picture of the chemical behavior of this compound can be achieved.

Rational Design of Highly Selective Ligands and Catalysts Based on the Tetronic Acid Framework

The ability of the tetronic acid moiety to chelate metal ions has been recognized for some time, making it an attractive scaffold for the design of novel ligands and catalysts. nih.govnih.gov The β-dicarbonyl functionality within the 3-acyltetronic acid structure provides an excellent binding site for a variety of metal cations. nih.gov The coordination chemistry of 3-ethoxycarbonyl tetronic acid with Cu(II) and Co(II) has been studied, revealing its potential as a ligand. nih.govnih.gov

Future research in this area will focus on the rational design of ligands based on the this compound framework to achieve high selectivity in catalytic transformations. By modifying the substituents on the tetronic acid ring, it is possible to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. rsc.orgnih.govsnnu.edu.cn This approach could lead to the development of new catalysts for a wide range of organic reactions, from carbon-carbon bond formation to asymmetric synthesis. The design of chiral tetronic acid-based ligands, for instance, could open up new avenues for enantioselective catalysis.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The diverse biological activities exhibited by natural and synthetic tetronic acid derivatives highlight the immense potential for interdisciplinary research at the intersection of organic chemistry and chemical biology. nih.govscienceopen.comnih.govresearchgate.net Many natural products containing the tetronic acid motif display antibiotic, antifungal, antiviral, and anticancer properties. nih.govscienceopen.comnih.gov

This compound and its derivatives can serve as valuable probes to investigate biological processes and as starting points for the development of new therapeutic agents. The ability of 3-acylated tetronic acids to act as metal binders is particularly relevant in a biological context, as they may interact with metalloenzymes or influence metal ion homeostasis. nih.gov Future studies will likely involve the synthesis of libraries of this compound derivatives and their screening for various biological activities. This interdisciplinary approach, combining synthetic chemistry with biological assays, will be crucial for identifying new lead compounds for drug discovery and for unraveling the molecular mechanisms underlying their biological effects.

Exploration of New Synthetic Applications and Material Science Potentials

The utility of this compound as a building block extends beyond the synthesis of discrete molecules to the realm of materials science. Tetronic acid itself is used as a precursor for a variety of substituted and ring-fused furans and butenolides. wikipedia.orgthermofisher.com The reactivity of the tetronic acid core allows for its incorporation into polymeric structures, potentially leading to the development of new functional materials. gneechem.com

For example, the ability of tetronic acids to participate in polymerization reactions could be exploited to create novel polymers with tailored properties. gneechem.com The incorporation of the this compound moiety into polymer backbones or as pendant groups could impart specific functionalities, such as metal-binding capabilities or biological activity. Furthermore, the inherent reactivity of the tetronic acid ring could be utilized for post-polymerization modification, allowing for the fine-tuning of material properties. The exploration of tetronic acid derivatives in the development of new coatings, adhesives, and other advanced materials represents a promising and largely untapped area of research. gneechem.com Additionally, the structural core of tetronic acid is found in certain pesticides, indicating potential applications in agrochemicals. wikipedia.orguct.cl

Q & A

Q. What are the key structural features of 3-methoxycarbonyl tetronic acid, and how do they influence its reactivity in synthetic chemistry?

this compound features a β-keto-γ-butyrolactone core modified with a methoxycarbonyl group at the C3 position. This structure enables keto-enol tautomerism, which enhances its ability to chelate metal ions and participate in nucleophilic reactions. The methoxycarbonyl group further modulates electronic properties, influencing regioselectivity in cyclization and substitution reactions . Methodological Insight :

Q. What synthetic strategies are effective for constructing the tetronic acid core, and how can the methoxycarbonyl group be introduced?

The tetronic acid scaffold is typically synthesized via:

- Cyclization of α-hydroxy or α-amino acids : For example, diethyl α-(chloroacetyl)malonate cyclizes under basic conditions to form the lactone ring .

- Multicomponent Reactions (MCRs) : Utilize aldehydes, ketones, and acetylenic precursors in domino reactions to build substituted tetronic acids .

Introducing Methoxycarbonyl : - Post-cyclization esterification of the C3 hydroxyl group using methyl chloroformate.

- Direct incorporation via ketene dimer intermediates, as demonstrated in asymmetric syntheses of related tetronic acids .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- NMR : , , and 2D-COSY for tautomer identification and substituent positioning .

- IR : Strong carbonyl stretches (~1750 cm) confirm lactone and ester functionalities .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for natural product analogs .

Advanced Research Questions

Q. How does this compound interact with enzymes like protein phosphatases, and what structural features drive inhibition?

The tetronic acid moiety mimics phosphate groups, competing for active sites in phosphatases (e.g., VHR, cdc25B). The methoxycarbonyl group enhances binding via hydrophobic interactions. Mechanistic Studies :

- Docking Simulations : Model interactions with cdc25B to identify key residues (e.g., Arg/His in the catalytic pocket) .

- Kinetic Assays : Measure IC values under varying pH to assess protonation-dependent activity .

Example Data :

| Derivative | cdc25B IC (μM) | VHR IC (μM) |

|---|---|---|

| 3-Methoxycarbonyl | 1.2 ± 0.3 | 8.5 ± 1.1 |

| Unsubstituted | 5.7 ± 0.9 | 22.4 ± 3.2 |

| (Data adapted from ) |

Q. What computational approaches are used to design bioactive tetronic acid derivatives with improved target selectivity?

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal/antiviral activity .

- SVM Classification : Prioritize derivatives with spirocyclic or arylidene substituents for insecticidal activity .

Case Study : - Spirodiclofen Analogs : C5′-oxime ether derivatives showed 10-fold higher acaricidal activity than parent compounds via ACCase inhibition .

Q. How do environmental factors (pH, metal ions) affect the stability and bioactivity of this compound?

- pH Sensitivity : The lactone ring hydrolyzes under alkaline conditions (pH > 9), while acidic conditions stabilize the enol tautomer .

- Metal Chelation : Cu and Fe accelerate oxidative degradation, reducing half-life in biological media .

Experimental Design : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products .

Q. What contradictions exist in the reported biological activities of tetronic acid derivatives, and how can they be resolved?

- Antimicrobial Activity : Some derivatives show broad-spectrum activity (e.g., pestalotic acids), while others are strain-specific .

- Dosage Dependence : Low doses (<10 μM) of 3-alkanoyl derivatives inhibit HIV-1 protease, but higher doses (>50 μM) induce cytotoxicity .

Resolution Strategies : - Standardize assay conditions (e.g., cell lines, inoculum size).

- Use isogenic mutant strains to confirm target specificity .

Q. What are the challenges in elucidating the biosynthetic pathways of this compound in natural systems?

- Precursor Ambiguity : The C2–C3 segment may derive from acetate or malonate, while the O–C5–C4 chain originates from α-hydroxy carboxylates .

- Enzyme Characterization : Key enzymes (e.g., L-threonic acid dehydrogenase) remain poorly characterized in fungi/bacteria .

Methodology : - Isotopic labeling (e.g., -acetate) with NMR tracking to map biosynthetic routes .

Q. How can researchers address the limited pharmacokinetic data (ADME) for this compound derivatives?

Q. What strategies are emerging for the total synthesis of complex tetronic acid natural products (e.g., maculalactones)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.